molecular formula C19H19ClN4O3 B2734932 3-(2-chlorophenyl)-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide CAS No. 1797551-75-7

3-(2-chlorophenyl)-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

Cat. No. B2734932
M. Wt: 386.84
InChI Key: NDHZSPYWFNGWDO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Activity

Isoxazole and pyrazole derivatives have been synthesized and evaluated for their biological activities, including antitumor and antimicrobial properties. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized and showed a synergistic effect when used in mixtures with the antitumor drug Temobel in brain tumor chemotherapy (Kletskov et al., 2018). Additionally, pyrazole derivatives have been investigated for their antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Herbicidal Activity

Research into diarylpyrazole derivatives has identified compounds with significant pre-emergent herbicidal activities against various kinds of weeds, indicating potential applications in agriculture (Kudo et al., 1999).

Insecticidal Activity

Stereochemical studies on carbamoylated and acylated pyrazolines have explored the insecticidal activity of these compounds against American cockroaches and house flies, highlighting the role of substituent conformation on the N-1 atom in the pyrazoline ring for potential insecticidal effects (Hasan et al., 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-17(18(23-27-12)15-4-2-3-5-16(15)20)19(25)22-13-10-21-24(11-13)14-6-8-26-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHZSPYWFNGWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN(N=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

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